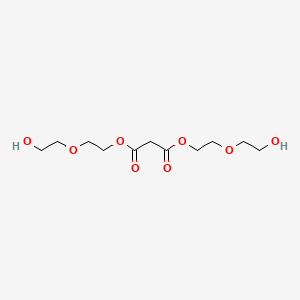
Bis(2-(2-hydroxyethoxy)ethyl) malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-hydroxyethoxy)ethyl) malonate: is an organic compound with the molecular formula C11H20O8 . It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-hydroxyethoxy)ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) malonate typically involves the esterification of malonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-(2-hydroxyethoxy)ethyl) malonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-(2-hydroxyethoxy)ethyl) malonate is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create new therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize prodrugs or active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) malonate involves its reactivity as a malonate derivative. It can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The hydroxyethoxy groups enhance its solubility and reactivity, allowing it to interact with different molecular targets and pathways.
Comparación Con Compuestos Similares
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used as a reagent in organic chemistry.
Bis(2-hydroxyethyl) malonate: Similar to Bis(2-(2-hydroxyethoxy)ethyl) malonate but with shorter hydroxyethyl groups.
Uniqueness: this compound is unique due to its longer hydroxyethoxy groups, which provide enhanced solubility and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring higher solubility and specific reactivity profiles.
Propiedades
Número CAS |
120675-12-9 |
|---|---|
Fórmula molecular |
C11H20O8 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
bis[2-(2-hydroxyethoxy)ethyl] propanedioate |
InChI |
InChI=1S/C11H20O8/c12-1-3-16-5-7-18-10(14)9-11(15)19-8-6-17-4-2-13/h12-13H,1-9H2 |
Clave InChI |
WBNBJGCTJVBFFR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOC(=O)CC(=O)OCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
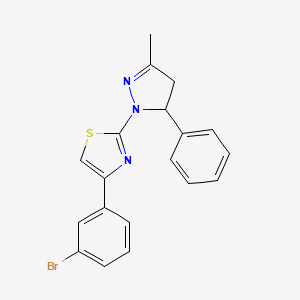
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
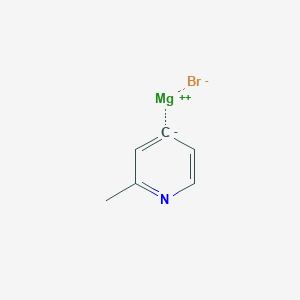



![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
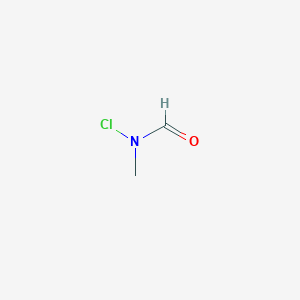
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
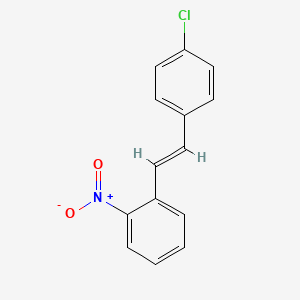
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
